molecular formula C9H20Cl2N2 B1398332 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride CAS No. 1219981-46-0

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride

Cat. No.: B1398332
CAS No.: 1219981-46-0
M. Wt: 227.17 g/mol
InChI Key: OGVIZVCBDAZJNF-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is a chemical compound that features a pyrrolidine ring structure. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. This compound is often utilized in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common synthetic route is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is carried out under specific conditions to ensure the formation of the desired pyrrolidine ring structure. Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Chemical Reactions Analysis

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-diones, while reduction may yield pyrrolidine-2-ones .

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various bioactive molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is used in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enantioselective proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application of the compound .

Comparison with Similar Compounds

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-6-11(5-1)8-9-3-4-10-7-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVIZVCBDAZJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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